5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2. . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a pyrrolidine ring attached to the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of 5-fluoropyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-5-boronic acid pinacol ester: Similar in structure but with a boronic acid ester group.
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Contains a chlorine atom instead of a fluorine atom at the 5-position
Uniqueness
5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H13Cl2FN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H |
InChI Key |
BEOGBHLIZSMRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
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